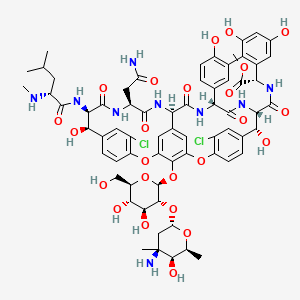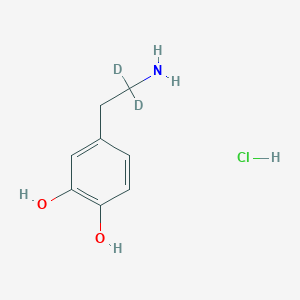
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, or 2-CPCPTP, is a small molecule compound belonging to the class of thiophene-based compounds. This compound has garnered increased attention from the scientific community due to its potential applications in medicinal and agricultural research.
Wirkmechanismus
The exact mechanism of action of 2-CPCPTP is not yet fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals in the body and thus reducing oxidative stress. Additionally, it has been suggested that 2-CPCPTP may act as an agonist of the G-protein coupled receptor, GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-CPCPTP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells, as well as reduce the inflammatory response in cells. Additionally, in vivo studies have shown that 2-CPCPTP can reduce oxidative stress and improve glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-CPCPTP in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Additionally, it is relatively stable, which makes it suitable for long-term storage. However, there are some potential limitations to its use in laboratory experiments. For example, it is not as potent as some other compounds, and its effects can be difficult to measure accurately.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-CPCPTP in scientific research. For example, further research could be conducted to investigate its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential use as an antioxidant and its potential role in the regulation of glucose metabolism. Finally, further research could be conducted to investigate the compound’s potential use as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
2-CPCPTP has a wide range of potential applications in scientific research. It has been used in studies investigating the effects of thiophene-based compounds on the growth of cancer cells, as well as in studies looking at its potential use as an antibacterial agent. Additionally, 2-CPCPTP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-5-6-15-11(9-3-4-9)8-10(14-15)12-2-1-7-16-12/h1-2,7-9H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVCUDNRIDWOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
